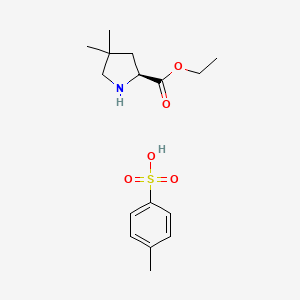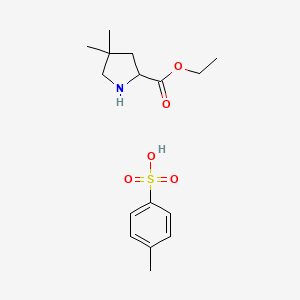amino}propanoic acid CAS No. 2197056-69-0](/img/structure/B6304834.png)
3-{[(t-Butoxy)carbonyl](4-phenylbutan-2-yl)amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(t-Butoxy)carbonylamino}propanoic acid is a compound utilized in various fields due to its unique structural and functional properties. This compound has garnered interest for its applications in synthetic chemistry, medicinal chemistry, and material sciences, thanks to its versatility in forming different products and its potential bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the alkylation of 4-phenylbutan-2-amine with a tert-butyl chloroformate followed by reaction with acryloyl chloride. The procedure typically involves:
Reagents: tert-butyl chloroformate, 4-phenylbutan-2-amine, acryloyl chloride
Solvents: anhydrous dichloromethane
Conditions: nitrogen atmosphere, ice-cold temperatures, followed by gradual warming to room temperature
Industrial Production Methods
In an industrial setting, production scales up with the use of batch reactors where precise control of temperature and reagent addition ensures high yield and purity. Solvent recovery and recycling are integral to minimize waste and costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Undergoes oxidation to form corresponding ketones or alcohols.
Reduction: Reduces to secondary amines using reagents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl protecting group with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide, typically in acidic or neutral media.
Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous ether.
Substitution: Strong nucleophiles like organolithium reagents or Grignard reagents in polar aprotic solvents.
Major Products
Oxidized ketones
Reduced amines
Substituted derivatives with varying functional groups
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals and advanced materials due to its stable and reactive functional groups.
Biology
The compound has been explored for its bioactivity, potentially acting as an inhibitor in various biochemical pathways due to its specific binding affinities.
Medicine
Investigations have been conducted into its potential use in drug development, particularly for its structural analogs which show promise as therapeutic agents.
Industry
Used in the creation of polymers and resins, owing to its stability and ability to form complex structures.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Molecular Targets: Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: Interacts with pathways involved in metabolic processes, leading to inhibition or activation of certain biochemical reactions.
Comparaison Avec Des Composés Similaires
Unique Properties
3-{(t-Butoxy)carbonylamino}propanoic acid is unique in its balance of stability and reactivity, making it more versatile compared to simpler analogs.
Similar Compounds
Boc-protected amino acids: Share the tert-butoxycarbonyl protective group but differ in the side chain structure.
Phenylbutanamine derivatives: Have similar core structures but lack the carboxyl functional group, affecting their reactivity and applications.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(4-phenylbutan-2-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-14(10-11-15-8-6-5-7-9-15)19(13-12-16(20)21)17(22)23-18(2,3)4/h5-9,14H,10-13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIMTGXTYJFTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride](/img/structure/B6304774.png)

![6,6-Dimethyl-[1,4]diazepane dihydrochloride](/img/structure/B6304785.png)



![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6304810.png)
![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B6304818.png)

![2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride](/img/structure/B6304828.png)


